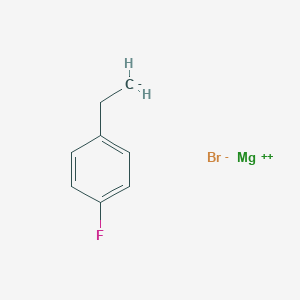

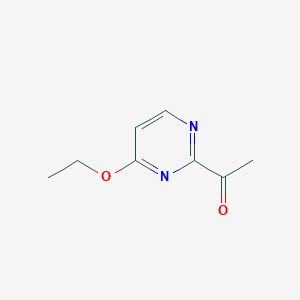

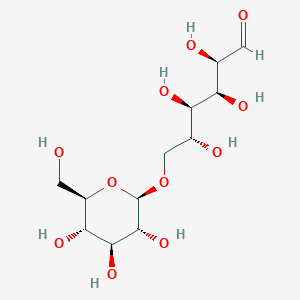

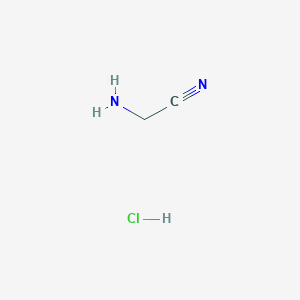

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is a cyclic amino acid that has been extensively studied in the field of neuroscience due to its potential therapeutic applications. APC is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it has been shown to have a variety of biological effects that make it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of APC is not fully understood, but it is thought to act on several different targets in the brain. One proposed mechanism is that APC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. APC has been shown to enhance NMDA receptor function, which could contribute to its neuroprotective effects.

Biochemische Und Physiologische Effekte

In addition to its effects on the brain, APC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance, suggesting it could be useful in the treatment of diabetes. APC has also been shown to have antihypertensive effects, meaning it can lower blood pressure, which could be useful in the treatment of hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using APC in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, making it easy to handle and store. One limitation of using APC is that it is not widely available commercially, so researchers may need to synthesize it themselves or collaborate with other labs to obtain it.

Zukünftige Richtungen

There are many potential future directions for research on APC. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. APC has been shown to have neuroprotective effects in animal models of these diseases, and further research could help determine its potential therapeutic value. Another area of interest is its potential use in the treatment of diabetes and hypertension, as mentioned previously. Overall, APC is a promising compound that has the potential to be useful in a variety of therapeutic applications.

Synthesemethoden

APC can be synthesized using a variety of methods, but the most common approach involves the reaction of L-serine with diethyl ethoxymethylenemalonate followed by cyclization with triethylamine. This method yields a racemic mixture of APC, which can be separated into its individual enantiomers using chiral chromatography.

Wissenschaftliche Forschungsanwendungen

APC has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death caused by various stressors such as oxidative stress, inflammation, and excitotoxicity. APC has also been shown to have anti-inflammatory effects, suggesting it could be useful in the treatment of neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease.

Eigenschaften

CAS-Nummer |

149811-52-9 |

|---|---|

Produktname |

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |

InChI-Schlüssel |

GFIRYOYQBKQVOL-FSPLSTOPSA-N |

Isomerische SMILES |

CC(C)[C@@H]1C[C@]1(C(=O)O)N |

SMILES |

CC(C)C1CC1(C(=O)O)N |

Kanonische SMILES |

CC(C)C1CC1(C(=O)O)N |

Synonyme |

Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

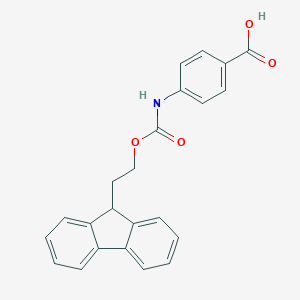

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)

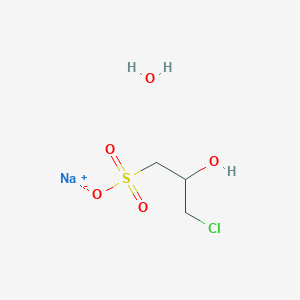

![Benzo[b]thiophene-D6](/img/structure/B130079.png)